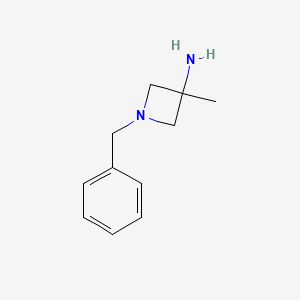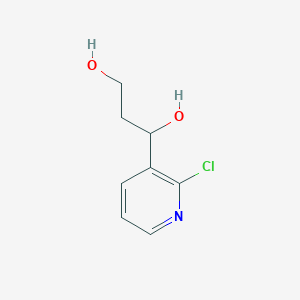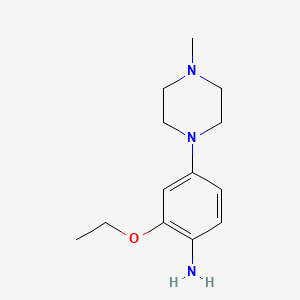
5'-S-(4-Aminophenyl)-5'-thioadenosine
Overview
Description
5'-S-(4-Aminophenyl)-5'-thioadenosine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally similar to adenosine, a naturally occurring nucleoside, but with a sulfur atom replacing the oxygen atom at the 5' position and an amino group attached to the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine typically involves the following steps:
Starting Materials: The synthesis begins with adenosine as the starting material.
Sulfurization: The oxygen atom at the 5' position of adenosine is replaced with a sulfur atom through a sulfurization reaction.
Amination: The phenyl ring is then modified by introducing an amino group at the 4-position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process also involves purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 5'-S-(4-Aminophenyl)-5'-thioadenosine can undergo various chemical reactions, including:
Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfur atom at the 5' position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and hydrogen gas (H2).
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5'-S-(4-Nitrophenyl)-5'-thioadenosine.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5'-S-(4-Aminophenyl)-5'-thioadenosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: It serves as a tool in molecular biology research to study the effects of nucleoside modifications on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the treatment of viral infections and cancer, due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic assays and as a reagent in biochemical research.
Mechanism of Action
The mechanism by which 5'-S-(4-Aminophenyl)-5'-thioadenosine exerts its effects involves its interaction with cellular enzymes and nucleic acids. The sulfur atom at the 5' position can mimic the natural nucleoside adenosine, allowing the compound to be incorporated into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects.
Molecular Targets and Pathways:
Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Pathways: It can interfere with signaling pathways that rely on adenosine receptors, affecting cellular functions such as cell proliferation and apoptosis.
Comparison with Similar Compounds
5'-S-(4-Nitrophenyl)-5'-thioadenosine
5'-S-(4-Methoxyphenyl)-5'-thioadenosine
5'-S-(4-Hydroxyphenyl)-5'-thioadenosine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJXVCXAWLROV-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733589 | |
| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86072-46-0 | |
| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)



![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)

![(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid](/img/structure/B1526692.png)


